molecular formula C8H3ClO3 B13702962 5-Chlorobenzofuran-2,3-dione

5-Chlorobenzofuran-2,3-dione

Cat. No.: B13702962
M. Wt: 182.56 g/mol
InChI Key: WRGNYZNIUPZBFQ-UHFFFAOYSA-N
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Description

5-Chlorobenzofuran-2,3-dione is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chlorosalicylaldehyde with malonic acid in the presence of a catalyst to form the benzofuran ring . The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzofuran-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-2,3-dione derivatives, while substitution reactions can produce various substituted benzofurans .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chlorobenzofuran-2,3-dione involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and affecting cellular pathways .

Comparison with Similar Compounds

    Benzofuran-2,3-dione: Lacks the chlorine substituent but shares similar chemical properties.

    5-Bromobenzofuran-2,3-dione: Similar structure with a bromine atom instead of chlorine.

    5-Methylbenzofuran-2,3-dione: Contains a methyl group instead of a halogen.

Uniqueness: 5-Chlorobenzofuran-2,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H3ClO3

Molecular Weight

182.56 g/mol

IUPAC Name

5-chloro-1-benzofuran-2,3-dione

InChI

InChI=1S/C8H3ClO3/c9-4-1-2-6-5(3-4)7(10)8(11)12-6/h1-3H

InChI Key

WRGNYZNIUPZBFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=O)O2

Origin of Product

United States

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